6-(1,2,3,4-Tetrahydroquinolylsulfonyl)chromen-2-one
Overview
Description
6-(1,2,3,4-Tetrahydroquinolylsulfonyl)chromen-2-one is a complex organic compound that belongs to the class of coumarins and quinolines. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of the tetrahydroquinoline moiety enhances the compound’s potential for various biological applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as dihydroquinolinones, have been reported to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It is suggested that similar compounds, such as dihydroquinolinones, exert their cytotoxic activities by inhibiting p38 map kinase .
Biochemical Pathways
The inhibition of p38 map kinase, as seen in similar compounds, can affect various downstream effects, including the regulation of inflammatory responses and cell cycle .
Pharmacokinetics
The compound’s molecular weight (16219) and pKa value (774) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antiproliferative and antitumor activities, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,4-Tetrahydroquinolylsulfonyl)chromen-2-one typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and solvents such as acetone and anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(1,2,3,4-Tetrahydroquinolylsulfonyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
6-(1,2,3,4-Tetrahydroquinolylsulfonyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromen-2-one core but lack the tetrahydroquinoline moiety.
Tetrahydroquinoline derivatives: These compounds contain the tetrahydroquinoline moiety but lack the chromen-2-one core.
Uniqueness
6-(1,2,3,4-Tetrahydroquinolylsulfonyl)chromen-2-one is unique due to the combination of the coumarin and tetrahydroquinoline moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18-10-7-14-12-15(8-9-17(14)23-18)24(21,22)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10,12H,3,5,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOFJSHHDYERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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